(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone
CAS No.: 885949-76-8
Cat. No.: VC2002547
Molecular Formula: C18H18F3N3O
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885949-76-8 |
|---|---|
| Molecular Formula | C18H18F3N3O |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | (4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2 |
| Standard InChI Key | CEDMZPJUWJVNSS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structural Characteristics
(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone is a chemical entity characterized by its unique structural configuration. The compound contains a piperazine ring that connects a trifluoromethyl-substituted phenyl group with an aminophenyl moiety through a methanone (carbonyl) linkage. This arrangement contributes to its distinctive chemical behavior and potential functionality in various applications.
Basic Identification Parameters
The compound is registered with specific identifiers that facilitate its recognition in chemical databases and literature. Table 1 presents the primary identification parameters for this compound.
| Parameter | Value |
|---|---|
| CAS Number | 885949-76-8 |
| MDL Number | MFCD06659566 |
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 349.36 g/mol |
| IUPAC Name | 4-({4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenylamine |
Table 1: Basic identification parameters of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone
Structural Features and Functional Groups
The structural composition of this compound includes several key functional groups that contribute to its chemical properties and potential reactivity. The primary structural components include:
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A piperazine heterocyclic ring system that serves as the central scaffold
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A trifluoromethyl group (-CF₃) attached to a phenyl ring, which enhances lipophilicity and metabolic stability
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An amino group (-NH₂) on one phenyl ring that provides a site for potential hydrogen bonding and further derivatization
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A carbonyl (methanone) group that connects the aminophenyl group to the piperazine ring
These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological activities .
Physical and Chemical Properties
The physical and chemical properties of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone provide insight into its behavior under various conditions and its potential applications.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in various contexts.
| Property | Value |
|---|---|
| Physical State (at 20°C) | Solid |
| Melting Point | 151°C |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
| Storage Temperature | Ambient (recommended) |
Table 2: Physical properties of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone
Chemical Properties
The chemical properties of this compound are largely determined by its functional groups. The presence of the trifluoromethyl group typically enhances the compound's lipophilicity and metabolic stability, which are important considerations in drug design and development. The amino group provides a nucleophilic center that can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. The piperazine ring system can participate in acid-base reactions due to its basic nitrogen atoms .
| Hazard Type | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Table 3: Hazard classification of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone
Recommended Precautionary Measures
Based on the hazard profile, the following precautionary measures are recommended when handling this compound:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
Table 4: Recommended precautionary measures for handling (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone
Proper personal protective equipment (PPE) should be used when handling this compound, including gloves, lab coat, and eye protection. Additionally, working in a well-ventilated area or under a fume hood is advisable to minimize exposure to potential respiratory irritants .
| Supplier | Product Code/Catalog Number | Package Sizes |
|---|---|---|
| Matrix Scientific | 044953 | 500mg, 1g, 5g |
| Apollo Scientific | PC10558 | 250mg, 1g |
| Key Organics | 5Y-0937 | 50mg |
| Alfa Chemistry | OFC885949768 | Not specified |
Table 5: Commercial suppliers of (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone
The compound is typically supplied with a purity of ≥95%, making it suitable for research and developmental purposes. Researchers should verify the current availability, pricing, and purity specifications with the suppliers before placing orders .
Current Research Status and Future Perspectives
Structure-Activity Relationship Studies
The presence of both an amino group and a trifluoromethyl moiety in the compound offers opportunities for structure-activity relationship (SAR) studies. Modifications of these groups could lead to derivatives with enhanced biological activities or improved physicochemical properties. Such studies could provide valuable insights into the design of more effective pharmaceutical or agrochemical agents .
Integration into Drug Discovery Programs
Given the potential biological activities suggested by structurally related compounds, (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone could be integrated into drug discovery programs targeting various therapeutic areas, including:
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Dermatological conditions (based on potential tyrosinase inhibition)
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Neuropsychiatric disorders (based on potential serotonergic activity)
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Other therapeutic areas where piperazine-containing compounds have shown efficacy
The compound's structural features make it a potentially valuable scaffold for medicinal chemistry explorations .
Analytical Methods and Characterization
While specific analytical data for (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone is limited in the provided search results, standard analytical techniques would typically be employed for its characterization.
Spectroscopic Methods
Standard spectroscopic methods for characterizing this compound would likely include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation
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Infrared (IR) Spectroscopy for functional group identification
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible Spectroscopy for chromophore characterization
These methods collectively provide comprehensive structural confirmation and purity assessment .
Chromatographic Analysis
Chromatographic techniques are essential for purity determination and quality control:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Gas Chromatography (GC) for volatile components analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity checks
The development of specific chromatographic methods for this compound would facilitate its quality control and quantification in various matrices .
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